molecular formula C10H17N3O2S B2875204 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE CAS No. 469876-37-7

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE

Cat. No.: B2875204
CAS No.: 469876-37-7
M. Wt: 243.33
InChI Key: BEQNFKWEVIZVSW-ZRDIBKRKSA-N
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Description

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE is a complex organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE typically involves the reaction of ethylamine with a thiazolidine derivative. One common method is the reductive amination of a thiazolidine-4-one with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from readily available raw materials. The process typically includes the formation of the thiazolidine ring, followed by the introduction of the ethylimino and N-methyl groups through subsequent reactions. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the ethylimino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: It may have therapeutic potential due to its unique structural features and ability to interact with biological targets.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-4-one: A precursor in the synthesis of 2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE.

    N-Methyl-2-pyrrolidone: A structurally related compound with different functional groups and applications.

    Phenethylamine: Another compound with a similar amine functional group but different structural features.

Uniqueness

This compound is unique due to its combination of a thiazolidine ring with an ethylimino and N-methyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O2S/c1-4-12-10-13(5-2)9(15)7(16-10)6-8(14)11-3/h7H,4-6H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQNFKWEVIZVSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)NC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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